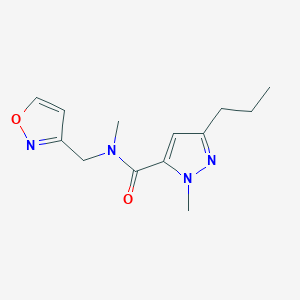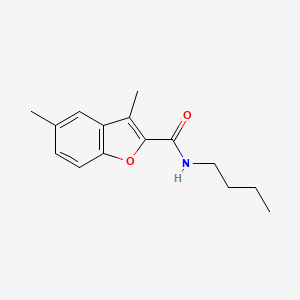
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-ylmethyl)propanamide, commonly known as OTZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. OTZ is a potent inhibitor of the protein-protein interaction between HIF-1α and p300/CBP, which plays a critical role in the hypoxia response pathway.
Mécanisme D'action
OTZ inhibits the interaction between HIF-1α and p300/CBP, which is required for the transcriptional activation of HIF-1α target genes under hypoxic conditions. By inhibiting this interaction, OTZ prevents the expression of genes that promote tumor growth and survival, leading to the inhibition of cancer cell proliferation and induction of cell death.
Biochemical and physiological effects:
OTZ has been reported to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of cell cycle arrest and apoptosis, and the modulation of immune responses. OTZ has also been shown to reduce the levels of lactate and glucose in cancer cells, which are important energy sources for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
OTZ has several advantages for lab experiments, including its high potency and specificity for HIF-1α inhibition, as well as its low toxicity and good pharmacokinetic properties. However, OTZ has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on OTZ, including the development of more potent and selective inhibitors of HIF-1α, the investigation of the role of HIF-1α in other diseases, such as ischemic heart disease and stroke, and the development of new drug delivery systems for OTZ to improve its solubility and bioavailability.
In conclusion, OTZ is a promising small molecule inhibitor with potential applications in scientific research, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on OTZ and its derivatives may lead to the development of novel therapeutics for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of OTZ involves several steps, starting from the reaction of 2-chloro-N-(1,3-thiazol-2-ylmethyl)propanamide with 1,3-dihydro-2H-isoindol-1-one in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, OTZ. The synthesis of OTZ has been reported in several scientific articles, including a recent publication by Liu et al. (2020).
Applications De Recherche Scientifique
OTZ has been extensively studied for its potential applications in cancer research, as HIF-1α is known to play a critical role in tumor growth and metastasis. OTZ has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and glioma. In addition, OTZ has been reported to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13(17-9-14-16-6-8-21-14)5-7-18-10-11-3-1-2-4-12(11)15(18)20/h1-4,6,8H,5,7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDFSMMMLAZXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)

![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)




